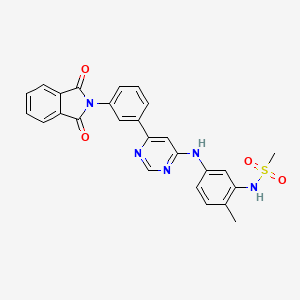

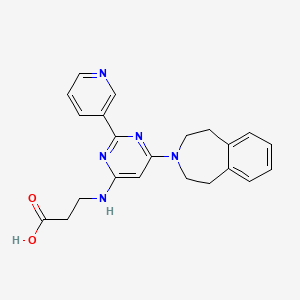

mAChR-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

mAChR-IN-1 is a selective inhibitor of muscarinic acetylcholine receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the central and peripheral nervous systems by mediating the effects of the neurotransmitter acetylcholine. Muscarinic acetylcholine receptors are involved in various physiological processes, including cognition, motor control, and autonomic functions. This compound is particularly significant in research due to its potential therapeutic applications in neurological disorders such as Alzheimer’s disease and schizophrenia .

Méthodes De Préparation

The synthesis of mAChR-IN-1 involves several steps, starting from commercially available aryl fluorides and Boc-protected 4-aminopiperidine. The synthetic route includes a convergent reaction protocol, which involves the modification of the Miyaura reaction and alcohol-enhanced copper-mediated radiofluorination. This procedure yields the radiotracer with high radiochemical purity and is amenable to automation for routine production .

Analyse Des Réactions Chimiques

mAChR-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Applications De Recherche Scientifique

mAChR-IN-1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the structure and function of muscarinic acetylcholine receptors.

Biology: It helps in understanding the role of these receptors in various physiological processes.

Medicine: It has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.

Industry: It is used in the development of diagnostic tools and therapeutic agents

Mécanisme D'action

mAChR-IN-1 exerts its effects by selectively inhibiting muscarinic acetylcholine receptors. These receptors are activated by the neurotransmitter acetylcholine, which binds to the receptor and triggers a cascade of intracellular signaling pathways. This compound blocks this activation, thereby modulating the physiological processes mediated by these receptors. The molecular targets include various subtypes of muscarinic acetylcholine receptors, and the pathways involved include the phospholipase C and inositol trisphosphate signaling pathways .

Comparaison Avec Des Composés Similaires

mAChR-IN-1 is unique due to its high selectivity for muscarinic acetylcholine receptors. Similar compounds include:

Arecaidine derivatives: These compounds act as antagonists for muscarinic acetylcholine receptors and are used in drug development.

Piperazine-triazole derivatives: These compounds have muscarinic acetylcholine receptor blocking activity and are used in pharmacological research. The uniqueness of this compound lies in its selective inhibition, which makes it a valuable tool in both research and therapeutic applications

Propriétés

IUPAC Name |

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLRTFJPHDSXAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

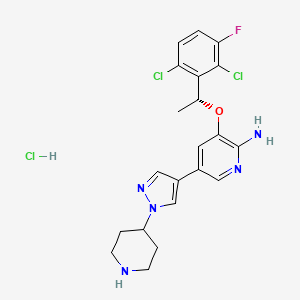

![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)

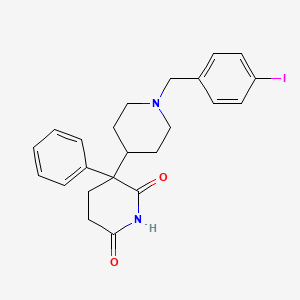

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)

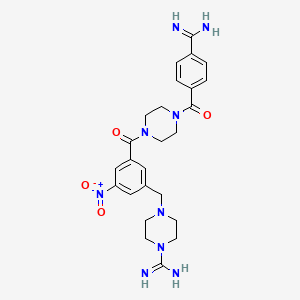

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1139230.png)